molecular formula C9H10N2O3 B12995622 2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid

2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid

Cat. No.: B12995622
M. Wt: 194.19 g/mol
InChI Key: YDSWKFUMEJETLZ-UHFFFAOYSA-N
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Description

2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid is a heterocyclic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound is characterized by a cyclopenta[c]pyridazinone core structure, which is a fused bicyclic system containing both a pyridazine and a cyclopentane ring. The presence of an acetic acid moiety attached to this core structure adds to its chemical versatility.

Preparation Methods

The synthesis of 2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of pyrrole ring with acyl (bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization can yield the desired compound . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound is available in large quantities .

Chemical Reactions Analysis

2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be employed in the study of enzyme mechanisms and interactions due to its unique structureIndustrially, it can be used in the production of various chemical intermediates and specialty chemicals .

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds also contain fused bicyclic systems and exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties . the unique structure of this compound, particularly the presence of the acetic acid moiety, distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)acetic acid

InChI

InChI=1S/C9H10N2O3/c12-8-4-6-2-1-3-7(6)10-11(8)5-9(13)14/h4H,1-3,5H2,(H,13,14)

InChI Key

YDSWKFUMEJETLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC(=O)O

Origin of Product

United States

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